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Compound of Interest

Compound Name: D-(-)-Pantolactone-d6

Cat. No.: B15294272

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
structure of D-(-)-Pantolactone and its deuterated analog, D-(-)-Pantolactone-d6. This
document is intended to serve as a valuable resource for researchers, scientists, and
professionals involved in drug development and related fields.

Introduction

D-(-)-Pantolactone is a chiral molecule that serves as a crucial intermediate in the synthesis of
D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] As a degradation product of
pantothenic acid, it also plays a role in various biological processes.[3] Its deuterated form, D-
(-)-Pantolactone-d6, is a valuable tool in pharmacokinetic and metabolic studies, where it
serves as an internal standard for mass spectrometry-based quantification. The incorporation
of deuterium atoms provides a distinct mass signature without significantly altering the
chemical properties of the molecule, enabling precise tracking and quantification in complex
biological matrices.

Chemical Structure and Properties

The chemical structure of D-(-)-Pantolactone consists of a five-membered lactone ring with a
hydroxyl group and two methyl groups at the C4 position. The "D" designation and the "(-)" sign
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indicate the stereochemistry of the molecule, specifically the (R)-configuration at the chiral
center (C3). In D-(-)-Pantolactone-d6, the six hydrogen atoms of the two methyl groups are

replaced with deuterium atoms.

In D-(-)-Pantolactone-d6, the two CH3 groups are replaced with CD3 groups.

Figure 1. Chemical structures of D-(-)-Pantolactone and D-(-)-Pantolactone-d6.

Physicochemical Properties

A summary of the key physicochemical properties of D-(=)-Pantolactone and D-(-)-
Pantolactone-d6 is presented in Table 1. Data for the deuterated compound is limited, and
some properties are inferred from its non-deuterated counterpart.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15294272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property D-(-)-Pantolactone D-(-)-Pantolactone-d6
Molecular Formula CeH1003 CeH4D6Os3
Molecular Weight 130.14 g/mol [3] 136.18 g/mol
CAS Number 599-04-2[3] 1346617-43-3

White crystalline powder or N/A (Expected to be similar to
Appearance

crystals the non-deuterated form)

_ _ N/A (Expected to be similar to
Melting Point 91-92 °C[3]
the non-deuterated form)

N ) N/A (Expected to be similar to
Boiling Point 120-122 °C at 15 mmHg|[3]
the non-deuterated form)

Soluble in water, ethanol,

Solubilit ether, dichloromethane, and N/A (Expected to have similar
olubili
Y chloroform.[4] Soluble in solubility)
DMSO (26 mg/mL).[3]
) ] ] N/A (Expected to be similar to
Optical Rotation [0]2%/D ~ -51° (c=2 in H20)[3]

the non-deuterated form)

Table 1. Physicochemical properties of D-(-)-Pantolactone and D-(-)-Pantolactone-d6.

Experimental Protocols
Synthesis

D-(-)-Pantolactone:

Several methods for the synthesis of D-(-)-Pantolactone have been reported, primarily
involving the resolution of the racemic DL-pantolactone. Common approaches include:

o Chemical Resolution: This method often employs chiral resolving agents to separate the D
and L enantiomers.

o Enzymatic Resolution: This highly stereoselective method utilizes enzymes, such as
lactonases, to selectively hydrolyze one enantiomer, allowing for the separation of the

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.chemimpex.com/fr/products/41398
https://www.chemimpex.com/fr/products/41398
https://www.chemimpex.com/fr/products/41398
https://www.chemimpex.com/fr/products/41398
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-16-99-S1.pdf
https://www.chemimpex.com/fr/products/41398
https://www.chemimpex.com/fr/products/41398
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15294272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

desired D-pantolactone.[1][2] For instance, a novel D-lactonase has been used for the
biocatalytic kinetic resolution of D,L-pantoyl lactone.[2]

DL-Pantolactone

Enzymatic Hydrolysis
(e.g., with D-lactonase)

Separation of
D-Pantoic Acid and L-Pantolactone

Lactonization of
D-Pantoic Acid

D-(-)-Pantolactone

Click to download full resolution via product page

Figure 2. Enzymatic resolution of DL-pantolactone.

D-(-)-Pantolactone-d6:

Detailed experimental protocols for the synthesis of D-(-)-Pantolactone-d6 are not extensively
published in peer-reviewed literature. It is typically prepared by chemical synthesis from
deuterated starting materials. The general strategy would involve the use of a deuterated
precursor for the gem-dimethyl groups, such as deuterated isobutyraldehyde, in a synthetic
route similar to that of the non-deuterated compound.
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Characterization

The characterization of D-(-)-Pantolactone and its deuterated analog relies on a combination of
spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

» 'H NMR: Provides information on the proton environment in the molecule. In D-(-)-
Pantolactone-d6, the signals corresponding to the methyl protons would be absent.

e 13C NMR: Shows the carbon skeleton of the molecule. The carbon signals of the deuterated
methyl groups in D-(-)-Pantolactone-d6 would exhibit a characteristic splitting pattern due to
coupling with deuterium.

Mass Spectrometry (MS):

» MS is a critical tool for confirming the molecular weight and isotopic purity of D-(-)-
Pantolactone-d6. The mass spectrum of the deuterated compound will show a molecular ion
peak shifted by +6 mass units compared to the non-deuterated form.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The C-D
stretching vibrations in D-(-)-Pantolactone-d6 will appear at a lower frequency (around 2100-
2250 cm~1) compared to the C-H stretching vibrations (around 2850-3000 cm~1) in the non-
deuterated compound.

Spectral Data

The following tables summarize the available spectral data for D-(-)-Pantolactone. While
specific spectra for D-(-)-Pantolactone-d6 are not readily available in the public domain, the
expected differences are noted.

'H NMR Data (D-(-)-Pantolactone)
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Chemical Shift (ppm) Multiplicity Assighment
~1.1 S CHs

~1.2 S CHs

~3.5 d CH:z

~4.0 S CH-OH

~4.3 brs OH

Solvent: CDCIs. Chemical shifts are approximate and may vary depending on the solvent and
concentration.

For D-(-)-Pantolactone-d6, the signals for the methyl protons at ~1.1 and ~1.2 ppm would be

absent.
3C NMR Data (D-(-)-Pantolactone)
Chemical Shift (ppm) Assignment
~20 CHs
~23 CHs
~43 C(CHs)2
~76 CH:
~79 CH-OH
~179 C=0

Solvent: CDCIls. Chemical shifts are approximate and may vary depending on the solvent and

concentration.

For D-(-)-Pantolactone-d6, the signals for the methyl carbons would appear as multiplets due

to C-D coupling.

Mass Spectrometry Data (D-(-)-Pantolactone)
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miz Interpretation
131.06 [M+H]*

113.05 [M+H-H20]*
101.06 [M+H-CH20]*
85.06 [M+H-H20-COJ*
71.05 [M+H-H20-CH20]*

Data corresponds to the protonated molecule and its major fragments.

For D-(-)-Pantolactone-d6, the [M+H]* ion would be observed at m/z 137.10. The
fragmentation pattern would be similar, with corresponding mass shifts for fragments containing
the deuterated methyl groups.

IR Spectroscopy Data (D-(=)-Pantolactone)

Wavenumber (cm—?) Assignment

~3400 O-H stretch

~2970 C-H stretch (aliphatic)
~1780 C=0 stretch (lactone)
~1130 C-O stretch

For D-(-)-Pantolactone-d6, additional peaks corresponding to C-D stretching would be
expected around 2100-2250 cm~1.

Applications in Drug Development

D-(-)-Pantolactone and its deuterated analog are valuable molecules in the field of drug
development.

» Chiral Building Block: D-(—)-Pantolactone is a key chiral starting material for the synthesis of
enantiomerically pure pharmaceutical compounds.[1]
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« Internal Standard in Pharmacokinetic Studies: D-(-)-Pantolactone-d6 is widely used as an
internal standard in bioanalytical methods, particularly in liquid chromatography-mass
spectrometry (LC-MS) assays. Its use allows for accurate quantification of the non-
deuterated analyte in biological samples by correcting for variations in sample processing
and instrument response.

e Metabolic Probes: Deuterated compounds can be used to investigate metabolic pathways.
The kinetic isotope effect, where the C-D bond is cleaved more slowly than the C-H bond,
can help identify rate-determining steps in drug metabolism.

Biological Sample
(e.g., Plasma, Urine)
Containing Analyte

Spike with known amount of
D-(—)-Pantolactone-d6
(Internal Standard)

Sample Preparation
(e.g., Protein Precipitation, Extraction)

Quantification of Analyte
(Ratio of Analyte to Internal Standard)
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Figure 3. Workflow for using D-(-)-Pantolactone-d6 as an internal standard.

Conclusion

D-(-)-Pantolactone and its deuterated analog, D-(-)-Pantolactone-d6, are important molecules
with significant applications in chemical synthesis and pharmaceutical research. While
extensive data is available for the non-deuterated form, specific experimental details and
comprehensive spectral data for D-(-)-Pantolactone-d6 are less accessible in the public
domain. This guide provides a consolidated overview of the known chemical properties and
structural information, highlighting the key roles these compounds play in advancing scientific
research and drug development. For researchers requiring precise analytical data for D-(-)-
Pantolactone-d6, it is recommended to obtain a certificate of analysis from a reputable supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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